

triethylammonium acetate structure

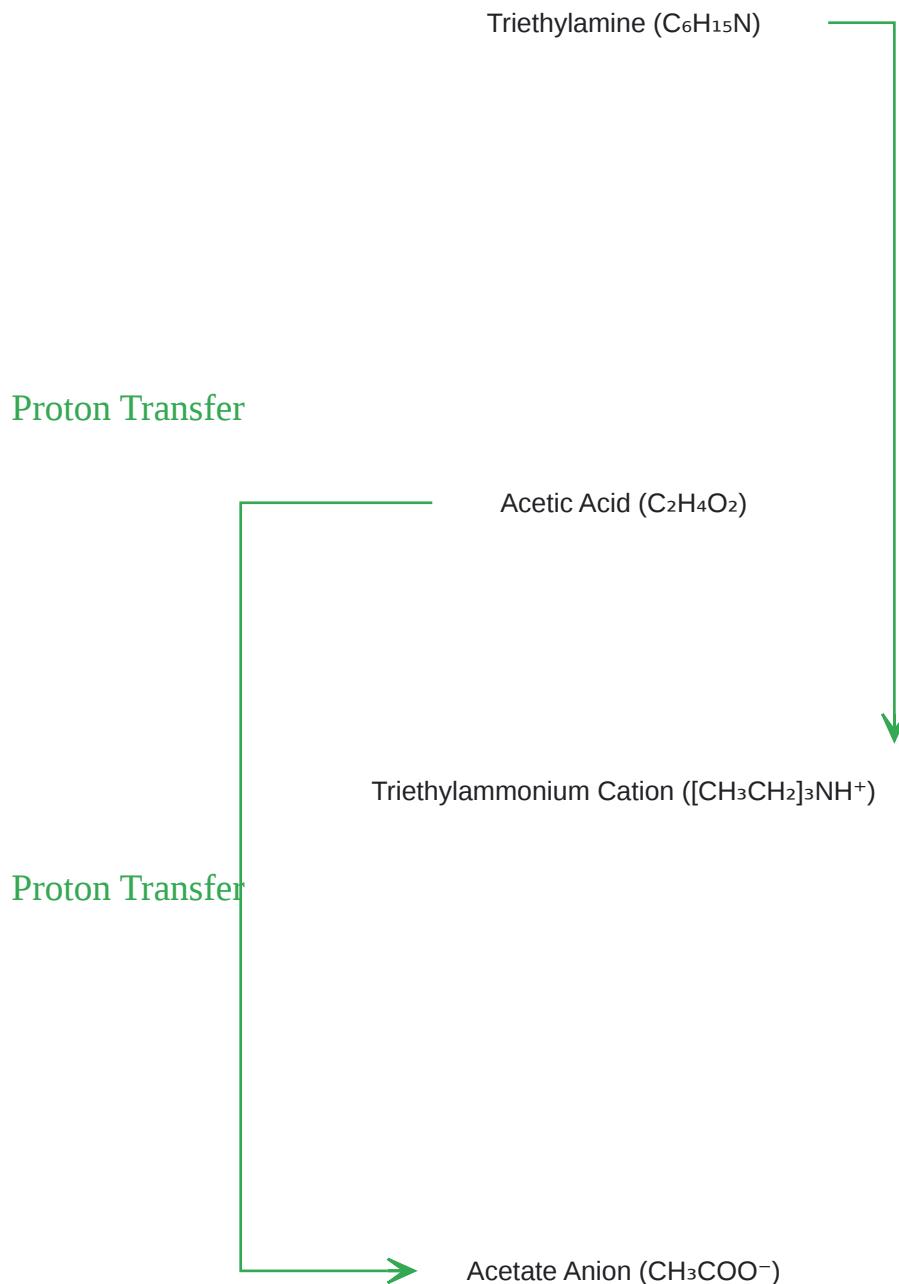
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylammonium acetate*

Cat. No.: *B1206457*

[Get Quote](#)


An In-depth Technical Guide to **Triethylammonium Acetate (TEAA)**

Introduction

Triethylammonium acetate (TEAA) is an ammonium salt extensively utilized in biochemical and pharmaceutical research.^[1] Formed from the reaction of a Brønsted acid (acetic acid) and a Brønsted base (triethylamine), it is often classified as a protic ionic liquid (PIL).^{[2][3]} However, studies suggest that in its pure liquid form, it exists as a complex equilibrium with only a fraction of the molecules being ionized.^{[3][4]} TEAA's primary utility stems from its role as a volatile ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC), where it is instrumental in the separation and purification of anionic biomolecules such as oligonucleotides, DNA fragments, and peptides.^{[1][5][6]} Its volatility is a key advantage, as it can be easily removed by lyophilization, leaving the purified sample free of buffer salts.^[6] This guide provides a comprehensive overview of TEAA's structure, properties, applications, and detailed experimental protocols for its use.

Chemical Structure and Formation

Triethylammonium acetate is formed through a simple acid-base reaction between triethylamine (TEA) and acetic acid (AcOH).^[2] Triethylamine, a Lewis base, accepts a proton from acetic acid to form the triethylammonium cation ($[\text{TEAH}]^+$), while the acetic acid is deprotonated to form the acetate anion ($[\text{AcO}]^-$).^[1] The difference in the pK_a values of the constituent acid and base is a critical factor in determining the degree of ionization in the resulting liquid.^[3]

[Click to download full resolution via product page](#)

Figure 1: Formation of Triethylammonium Acetate.

Physicochemical Properties

TEAA is typically a colorless, hygroscopic liquid at room temperature.[1][7] It is highly soluble in water and other polar organic solvents.[7] Its properties make it a versatile tool in various analytical and synthetic applications.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₉ NO ₂	[1][2]
Molecular Weight	161.24 g/mol	[1][2][5]
CAS Number	5204-74-0	[1]
Appearance	Colorless liquid or white crystalline solid	[1][7]
Density	1.010 g/mL at 20 °C	[1]
Boiling Point	164.5 °C (328.1 °F; 437.6 K)	[5]
Solubility	Soluble in water	[5]
pH	Typically prepared as aqueous solutions at neutral pH (~7.0)	[1]
Chemical Stability	Stable under normal conditions. Incompatible with strong oxidizing agents and bases.	[1][8]

Core Applications in Research and Drug Development

TEAA's unique properties are leveraged in several key areas within the scientific and pharmaceutical industries.

Ion-Pair Reverse-Phase Chromatography (IP-RP-HPLC)

The most prominent application of TEAA is as an ion-pairing reagent for the separation of negatively charged molecules on a non-polar (C8 or C18) stationary phase.[9][10]

- **Mechanism of Action:** In IP-RP-HPLC, the positively charged triethylammonium cation ($[\text{TEAH}]^+$) forms a reversible, charge-neutral ion pair with the anionic analyte, such as the phosphate backbone of an oligonucleotide.[9] This neutral complex has increased hydrophobicity, allowing it to be retained and separated on the reverse-phase column. The

concentration of TEAA and the organic solvent gradient (typically acetonitrile) are adjusted to optimize the separation.[10][11]

- Analyte Applications:

- Oligonucleotides, DNA, and RNA: TEAA is a standard buffer component for the purification and analysis of synthetic oligonucleotides and DNA/RNA fragments, enabling the separation of full-length products from prematurely terminated sequences (n-1 short-mers).[1][6][10]
- Peptides and Proteins: For proteomics applications, TEAA can improve the solid-phase extraction (SPE) recovery of certain post-translationally modified peptides, such as ADP-ribosylated peptides, which are poorly retained using traditional acidic modifiers like trifluoroacetic acid (TFA).[12][13]
- Bisphosphonates: In drug development, TEAA is used to analyze ionic drugs like bisphosphonates, which are otherwise difficult to retain and resolve using traditional reverse-phase chromatography.[9]

Organic Synthesis

TEAA serves as an inexpensive and recyclable ionic liquid that can function as both a solvent and a catalyst in various organic reactions.[1][14] It has been shown to efficiently promote reactions such as:

- Chemoselective aza- and thia-Michael additions.[1][14]
- One-pot Biginelli condensation for the synthesis of dihydropyrimidinones.[1][15]

Pharmaceutical Formulations

In drug development, TEAA is used in the formulation of drug delivery systems to enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).[16] It also finds use as a phase transfer catalyst, which can streamline the synthesis of various APIs.[16]

Experimental Protocols

Preparation of 1 M Triethylammonium Acetate (TEAA) Buffer (pH 7.0)

This protocol outlines the preparation of a 1 M stock solution of TEAA, a common starting material for preparing working solutions for HPLC and other applications.

Materials:

- Triethylamine (TEA)
- Glacial Acetic Acid (AcOH)
- High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)
- Glass beaker or flask
- Stir plate and magnetic stir bar
- Ice bath
- Calibrated pH meter

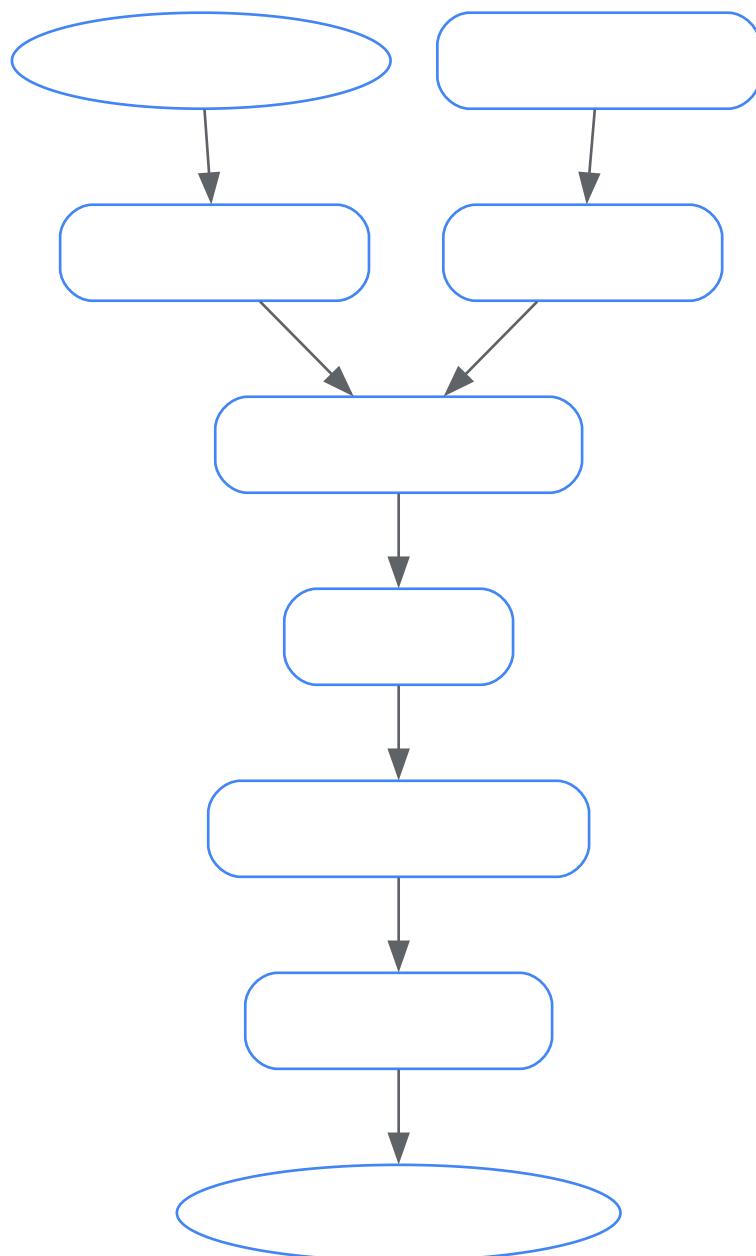
Procedure:

- In a chemical fume hood, place 800 mL of high-purity water into a 1 L flask and place it in an ice bath on a stir plate.[17]
- While stirring, slowly add 140 mL of triethylamine to the cold water.[17] The reaction is exothermic.
- Continue stirring until the solution is cold.
- Slowly add approximately 57.2 mL of glacial acetic acid to the solution over several hours with continuous stirring in the ice bath.[17]
- After the addition is complete, allow the solution to warm to room temperature.

- Calibrate the pH meter and carefully adjust the solution's pH to 7.0 by adding small volumes of glacial acetic acid.[17][18]
- Transfer the solution to a 1 L volumetric flask and add high-purity water to bring the final volume to 1 L.
- Store the solution in the refrigerator at 4°C.[17]

Solid-Phase Extraction (SPE) of ADP-Ribosylated Peptides using TEAA

This protocol is adapted from methodologies that demonstrate improved recovery of ADP-ribosylated peptides using TEAA as a cationic ion-pairing reagent compared to anionic reagents like TFA.[11][12]


Materials:

- Tryptic digest of cellular proteins
- 1 M TEAA stock solution (pH 7.0)
- Acetonitrile (ACN), HPLC grade
- tC18 Sep-Pak cartridges (or equivalent C18 SPE cartridges)
- SPE vacuum manifold
- Vacuum concentrator

Procedure:

- Sample Preparation: To the tryptic digest sample, add 1 M TEAA (pH 7.0) to a final concentration of 100 mM.[12] Centrifuge the sample at 5,000 x g for 30 minutes to clear any precipitates.[12]
- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 column volumes of 80% acetonitrile through it.[12]

- Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of 100 mM TEAA (pH 7.0) through it.[11][12]
- Sample Loading: Load the prepared peptide sample onto the equilibrated cartridge. Maintain a low flow rate (~0.5 mL/min) to ensure efficient binding.[12]
- Washing: Wash the cartridge with 2-3 column volumes of 100 mM TEAA (pH 7.0) to remove salts and unbound material.[11][12]
- Elution: Elute the bound peptides with a solution of 40-50% acetonitrile in 100 mM TEAA.[11][12]
- Drying: Dry the eluted sample completely using a vacuum concentrator. The dried peptides can be stored at -80°C until further analysis, such as by LC-MS/MS.[12]

[Click to download full resolution via product page](#)

Figure 2: Workflow for SPE of peptides using TEAA.

Safety and Handling

Triethylammonium acetate is classified as an irritant.^[1] It may cause skin and eye irritation upon contact.^[1] It is recommended to handle TEAA in a well-ventilated area or chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. While aqueous solutions are non-flammable, the pure compound is combustible.[\[1\]](#)[\[19\]](#)

Conclusion

Triethylammonium acetate is a versatile and indispensable reagent in modern biochemical and pharmaceutical sciences. Its primary role as a volatile ion-pairing agent in reverse-phase chromatography provides a robust and effective method for the purification and analysis of a wide range of anionic molecules, from synthetic oligonucleotides for gene therapies to post-translationally modified peptides in proteomics research. Its utility as a catalyst and solvent in green chemistry further broadens its applicability. A thorough understanding of its properties and experimental protocols is crucial for researchers aiming to leverage its full potential in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [grokipedia.com](#) [grokipedia.com]
- 2. 醋酸三乙铵，1 M溶液 Ready-to-use buffer solution used for the purification of chemically synthesized oligonucleotides by HPLC. Has a pH of 7.0. | Sigma-Aldrich [sigmaaldrich.com]
- 3. [mdpi.com](#) [mdpi.com]
- 4. Structural Features of Triethylammonium Acetate through Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 6. [itwreagents.com](#) [itwreagents.com]
- 7. CAS 5204-74-0: Triethylammonium acetate | CymitQuimica [cymitquimica.com]
- 8. TRIETHYLAMMONIUM ACETATE | 5204-74-0 [chemicalbook.com]
- 9. [documents.thermofisher.com](#) [documents.thermofisher.com]
- 10. [agilent.com](#) [agilent.com]

- 11. benchchem.com [benchchem.com]
- 12. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. chemimpex.com [chemimpex.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. TRIETHYLAMMONIUM ACETATE synthesis - chemicalbook [chemicalbook.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [triethylammonium acetate structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206457#triethylammonium-acetate-structure\]](https://www.benchchem.com/product/b1206457#triethylammonium-acetate-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

